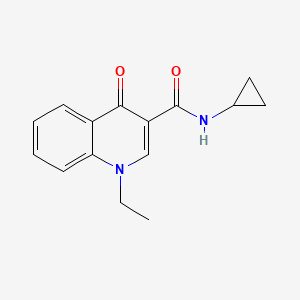
N-cyclopropyl-1-ethyl-4-oxo-1,4-dihydro-3-quinolinecarboxamide
Übersicht
Beschreibung
N-cyclopropyl-1-ethyl-4-oxo-1,4-dihydro-3-quinolinecarboxamide is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 256.121177757 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity and DNA-Gyrase Inhibition
N-cyclopropyl-1-ethyl-4-oxo-1,4-dihydro-3-quinolinecarboxamide is part of a series of compounds synthesized and evaluated for their antibacterial activity and DNA-gyrase inhibition. These studies demonstrate the strong dependence of antibacterial potency on the structural features of the N1 substituent. The cyclopropyl group, in particular, significantly enhances the activity of quinolone, showcasing outstanding broad-spectrum activity both in vitro and in vivo compared to relevant standards (Domagala et al., 1988).
Novel Heterocyclic Compound Synthesis
Research on this compound has led to the development of novel heterocyclic compounds. For instance, its derivatives have been synthesized to explore new chemical reactions and potential applications in various fields, including pharmacology (Sugiura et al., 1979). These efforts contribute to the expansion of synthetic methodologies and the discovery of new biologically active molecules.
Structure-Activity Relationship Studies
The structure-activity relationships (SAR) of quinolone derivatives, including this compound, have been extensively studied to understand how modifications affect their antibacterial efficacy and potential side effects. This research has helped in identifying key structural elements critical for maximizing therapeutic benefits while minimizing adverse effects (Sánchez et al., 1995).
Advanced Organic Synthesis Techniques
This compound and its analogs have been utilized to advance organic synthesis techniques, particularly in the creation of complex molecules with potential pharmaceutical applications. These studies not only enhance the toolbox of organic chemists but also pave the way for the synthesis of novel compounds with significant biological activities (Yong et al., 2007).
Wirkmechanismus
Target of Action
Similar compounds, such as fluoroquinolones, are known to inhibit bacterial dna-gyrase , which is an essential enzyme involved in DNA replication.
Mode of Action
It’s worth noting that fluoroquinolones, a class of compounds structurally similar to n-cyclopropyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, work by inhibiting bacterial dna-gyrase . This inhibition disrupts DNA replication, leading to bacterial cell death .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that it may interfere with the dna replication pathway in bacteria .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that it may lead to bacterial cell death by disrupting dna replication .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-cyclopropyl-1-ethyl-4-oxoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-17-9-12(15(19)16-10-7-8-10)14(18)11-5-3-4-6-13(11)17/h3-6,9-10H,2,7-8H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXLLLOKOMQVKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC=CC=C21)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


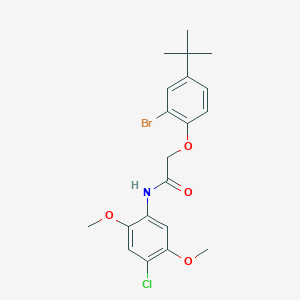
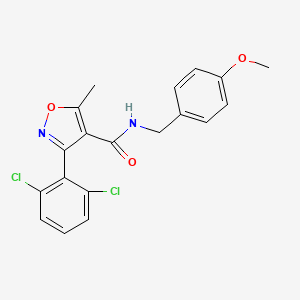

![4-[(4-bromobenzyl)thio]-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B4619763.png)
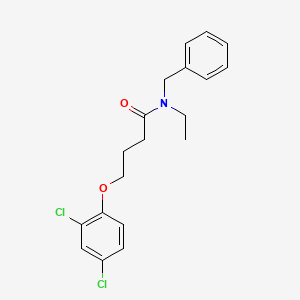
![1-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4619773.png)
![N-(3-chloro-4-methoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B4619781.png)

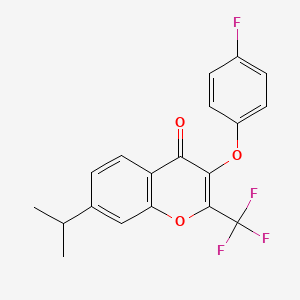
![N-(4-acetylphenyl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B4619807.png)
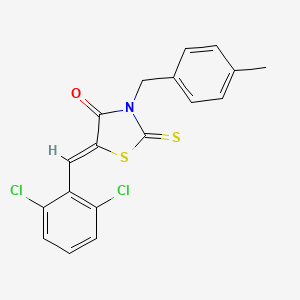
![3-benzyl-5-[(4-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4619831.png)
![ethyl 5-methyl-4-phenyl-2-[({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4619834.png)
![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4619844.png)
